molecular formula C9H9NO3 B2722504 2-(Carbamoylmethyl)benzoic acid CAS No. 4476-30-6

2-(Carbamoylmethyl)benzoic acid

Cat. No.: B2722504
CAS No.: 4476-30-6
M. Wt: 179.175
InChI Key: BDBHJSHCZKNLJL-UHFFFAOYSA-N
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Description

2-(Carbamoylmethyl)benzoic acid is an organic compound with the molecular formula C9H9NO3. It is a derivative of benzoic acid, where a carbamoylmethyl group is attached to the benzene ring. This compound has garnered attention due to its versatile applications in various fields, including medical, environmental, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carbamoylmethyl)benzoic acid typically involves the reaction of benzoic acid derivatives with carbamoylmethylating agents. One common method includes the use of methyl benzoate, which undergoes a reaction with sodium hydroxide and ethanol under reflux conditions. The reaction mixture is then acidified to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization and filtration under reduced pressure .

Chemical Reactions Analysis

Types of Reactions: 2-(Carbamoylmethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Carbamoylmethyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Carbamoylmethyl)benzoic acid and its derivatives involves interactions with specific molecular targets. For instance, repaglinide, a derivative, stimulates insulin release from pancreatic β-cells by inhibiting the ATP-sensitive potassium channels. This leads to the depolarization of the cell membrane and subsequent insulin secretion .

Comparison with Similar Compounds

2-(Carbamoylmethyl)benzoic acid can be compared with other similar compounds, such as:

Uniqueness: The presence of the carbamoylmethyl group in this compound imparts unique chemical properties and reactivity compared to its parent compound, benzoic acid. This modification enhances its utility in various applications, particularly in medicinal chemistry .

Properties

IUPAC Name

2-(2-amino-2-oxoethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBHJSHCZKNLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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